Dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the 1,4-dihydropyridine (DHP) class of organic compounds. DHPs are known for their diverse biological activities and are frequently employed in scientific research as pharmacological tools and potential drug candidates []. This particular DHP derivative features a dihydropyridine ring substituted at the 4-position with a 4-(allyloxy)-3-methoxyphenyl group and at the 3- and 5-positions with methyl carboxylate groups.
Synthesis Analysis
Based on the synthesis of similar DHPs [, , , , , , , , , , ], a likely synthetic pathway for dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate could involve a Hantzsch reaction. This multicomponent reaction typically employs:
Molecular Structure Analysis
The molecular structure of the title compound would be analogous to other reported DHPs [, , , , ]. Key structural features would likely include:
Chemical Reactions Analysis
Similar DHPs have been shown to undergo various chemical reactions [, ]. Some potential reactions that dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate could undergo include:
Related Compounds
Nifedipine
Relevance: Nifedipine serves as a key structural analog for many of the dihydropyridines discussed in the provided papers, including dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core 1,4-dihydropyridine ring system substituted at the 4-position with an aryl group and at the 3- and 5-positions with ester functionalities. This common scaffold underpins their calcium channel blocking activity. The papers explore variations in the aryl substituent and ester side chains to understand their impact on potency, selectivity, and pharmacokinetic properties compared to nifedipine. [, , ]
Nicardipine
Relevance: Nicardipine, alongside nifedipine, serves as a reference compound for comparing the pharmacological properties of various synthesized dihydropyridines, including dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The comparative studies aim to elucidate how modifications to the dihydropyridine scaffold, particularly the aryl and ester substituents, influence the compounds' potency, duration of action, and potential for improved therapeutic profiles compared to established drugs like nicardipine. [, , , , , , ]
Nitrendipine
Relevance: Nitrendipine plays a crucial role as a reference compound in pharmacological studies aiming to characterize the structure-activity relationships of novel dihydropyridines, including dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The papers often use radioligand binding assays with [3H]nitrendipine to assess the binding affinity of new compounds to calcium channels. Additionally, they compare the potency and selectivity of novel dihydropyridines in functional assays to those of nitrendipine, providing insights into their potential as therapeutic agents for cardiovascular diseases. [, ]
(S)-(+)-Manidipine
Relevance: The research highlights the importance of stereochemistry in determining the biological activity of dihydropyridine calcium channel blockers, using (S)-(+)-Manidipine as a prime example. By comparing the potency of enantiomers and diastereomers, as demonstrated with (S)-(+)-Manidipine, researchers can identify the structural features crucial for optimal activity. These findings can guide the design and development of novel dihydropyridines, potentially leading to compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles, similar to (S)-(+)-Manidipine. [, , ]
Relevance: These permanently charged chiral 1,4-dihydropyridines provide insights into the structural requirements for interacting with L-type calcium channels, offering valuable information for designing novel calcium channel blockers. The study of chirality and linker length in these compounds can guide the development of dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate analogs with improved potency and selectivity. []
Relevance: NKY-722 showcases the potential for developing dihydropyridines with improved pharmacological profiles. Similar to NKY-722, modifications to the ester side chains of dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate could enhance its water solubility and pharmacokinetic properties, leading to a more favorable therapeutic agent. The research on NKY-722 highlights the importance of exploring structural modifications to optimize both the pharmacological activity and the drug-like properties of dihydropyridines. [, , ]
Relevance: KW-3049 demonstrates the potential for developing dihydropyridines with targeted antihypertensive effects and the ability to prevent cardiac remodeling. Similar to KW-3049, structural modifications to dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate could be explored to enhance its antihypertensive efficacy and target specific cardiovascular tissues, potentially leading to a compound with improved therapeutic benefits. []
Relevance: While DCDDP targets pulmonary hypertension, its structural similarity to dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate highlights the versatility of the dihydropyridine scaffold for targeting different disease states. Exploring modifications to the aryl and ester substituents of dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate could lead to compounds with potential applications in treating pulmonary hypertension or other conditions related to vascular dysfunction. [, ]
Relevance: TC-81 exemplifies how modifications to the dihydropyridine scaffold can lead to significant improvements in pharmacological properties. Similar to TC-81, exploring structural variations in dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate might yield analogs with enhanced potency, duration of action, and oral bioavailability, making them more suitable for clinical use. [, ]
Relevance: Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate serves as a crucial synthetic precursor for generating a diverse range of dihydropyridine derivatives. Its structural similarity to dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate highlights the importance of this core scaffold in medicinal chemistry. Modifications to the ester groups and the aryl substituent at the 4-position of this molecule provide a versatile platform for exploring new chemical entities with potential therapeutic applications, including as calcium channel blockers. []
Relevance: The investigation of 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride reinforces the significance of chirality in optimizing the pharmacological properties of dihydropyridines. Similar to this compound, exploring the synthesis and biological evaluation of enantiomerically pure isomers of dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate could lead to the identification of analogs with enhanced potency, selectivity, and potentially fewer side effects. [, ]
Relevance: While not directly related in terms of structure or biological activity, the study of bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate offers valuable insights into the chemical reactivity and potential metabolic liabilities of the dihydropyridine scaffold. These findings are relevant for understanding the stability and potential metabolic fate of dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, guiding further structural optimization to enhance its stability and potentially improve its pharmacokinetic properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.